molecular formula C12H17ClN2O B14618134 2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide CAS No. 60680-28-6

2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide

Cat. No.: B14618134
CAS No.: 60680-28-6
M. Wt: 240.73 g/mol
InChI Key: XRUKGEPWNOJDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a dimethylamino group, and a phenyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide typically involves the reaction of 2-chloroacetyl chloride with N,N-dimethylethylamine in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like benzene or toluene at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of secondary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

Scientific Research Applications

2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylethylamine
  • 2-Chloro-N,N-dimethylacetamide
  • N-Phenylacetamide

Uniqueness

2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide is unique due to the presence of both a chloro group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

60680-28-6

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

2-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]acetamide

InChI

InChI=1S/C12H17ClN2O/c1-15(2)11-5-3-10(4-6-11)7-8-14-12(16)9-13/h3-6H,7-9H2,1-2H3,(H,14,16)

InChI Key

XRUKGEPWNOJDSU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.